2-((2-Hydroxyethyl)amino)-5-nitrophenol
Description
2-((2-Hydroxyethyl)amino)-5-nitrophenol is a nitroaromatic compound characterized by a phenol ring substituted with a nitro (-NO₂) group at position 5 and a 2-hydroxyethylamino (-NH-CH₂CH₂OH) group at position 2. This structural arrangement imparts unique physicochemical properties, including enhanced solubility due to the hydrophilic hydroxyethyl group and reactivity influenced by the electron-withdrawing nitro group. The compound is primarily used in hair dye formulations and organic synthesis intermediates, leveraging its ability to participate in hydrogen bonding and electrophilic substitution reactions .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-5-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-4-3-9-7-2-1-6(10(13)14)5-8(7)12/h1-2,5,9,11-12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNHBAIHRNIODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223629 | |
| Record name | HC Yellow no. 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73388-54-2 | |
| Record name | HC Yellow no. 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073388542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Yellow no. 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HC YELLOW NO. 11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2885RDL8H1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features of 2-((2-Hydroxyethyl)amino)-5-nitrophenol with analogous compounds:
Physicochemical Properties
- Solubility: The hydroxyethyl group in this compound improves water solubility compared to non-hydroxylated analogs like 2-amino-5-nitrophenol. However, it is less hydrophilic than HC Yellow No. 4, which has two hydroxyethyl groups .
- Reactivity: The nitro group at C5 directs electrophilic substitution to the ortho and para positions, while the hydroxyethylamino group acts as a weak electron donor. This contrasts with 2-amino-5-nitrophenol, where the amino group is a stronger electron donor, increasing susceptibility to oxidation .
Case Studies and Research Findings
- Synthetic Utility: this compound serves as a precursor for Schiff base ligands in coordination chemistry, leveraging its nitro and amino groups for metal chelation. This application is less feasible with HC Yellow No. 4 due to steric hindrance from its bis-hydroxyethyl group .
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